2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Structural Applications
Carboxylate-assisted Ethylamide Metal–Organic Frameworks : A study discusses the synthesis, structure, thermostability, and luminescence of carboxylate-assisted ethylamide metal–organic frameworks. These frameworks exhibit unique topologies and properties, such as three-fold interpenetration and solvent-accessible voids, which could be relevant for applications in gas storage, separation, and catalysis (Gong-ming Sun et al., 2012).
Functionalization and Selective Esterification
Ethylenedioxythiophene Functionalization : Another study explores the functionalization of ethylenedioxythiophene with tetrathiafulvalene, highlighting selective esterification processes. This research could indicate the potential for designing novel electronic or photonic materials through selective functionalization techniques (Lei Zhang et al., 2014).
Antimicrobial and Docking Studies
Synthesis, Characterization, and Antimicrobial Evaluation : A publication details the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, showcasing their potential in developing new antimicrobial agents. These findings may suggest the utility of thiophene derivatives in pharmaceutical research and development (Sailaja Rani Talupur et al., 2021).
Biologically Active Compounds
Biologically Active Azomethine Derivatives : Research on azomethine derivatives of benzothiophene-3-carboxamide illustrates the synthesis and analysis of compounds with potential pharmacological activities. This indicates the role of thiophene derivatives in the development of new therapeutic agents, with a focus on cytostatic, antitubercular, and anti-inflammatory activities (С. Чиряпкин et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-4-21-12-8-6-5-7-11(12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKJLJZCWHBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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